Ningetinib Tosylate is an orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. These RTKs include c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2/KDR), AXL (UFO), Mer, and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) [, , ]. It exhibits antineoplastic activity in scientific research by inhibiting the signaling pathways of these kinases, thereby potentially hindering the growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases []. These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis [].
Mechanism of Action
Ningetinib Tosylate exerts its effects by binding to and inhibiting the activity of multiple RTKs, including c-MET, VEGFR2, AXL, Mer, and FLT3 [, , ]. By blocking the signaling pathways of these kinases, Ningetinib Tosylate may inhibit the growth, angiogenesis (formation of new blood vessels), and metastasis (spread) of tumor cells [, ]. These kinases are often overexpressed in various tumor cell types and play key roles in promoting tumor growth and progression [].
Applications
Non-small cell lung cancer (NSCLC) treatment: Studies are evaluating the safety and efficacy of Ningetinib Tosylate, either alone or in combination with other therapies, for treating NSCLC, particularly in patients with EGFR-TKI resistance [, ]. The research focuses on understanding its effectiveness in targeting specific mutations and tumor growth pathways.
Drug interactions in NSCLC patients: Research is ongoing to investigate the potential drug interactions between Ningetinib Tosylate and other medications, such as Gefitinib, commonly used in NSCLC treatment []. This research aims to understand how these interactions affect the drug's metabolism and overall efficacy in treating NSCLC.
Related Compounds
Gefitinib
Compound Description: Gefitinib is a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). [] It works by blocking the epidermal growth factor receptor (EGFR), which is involved in tumor cell growth and proliferation.
Relevance: Gefitinib was investigated in combination with Ningetinib Tosylate for the treatment of NSCLC, particularly in patients with EGFR-TKI resistance. [, ] The rationale for this combination stems from the fact that both drugs target different tyrosine kinases relevant in NSCLC progression, potentially enhancing antitumor activity.
Compound Description: c-MET, also known as HGFR, is a receptor tyrosine kinase. [, ] It plays a role in various cellular processes, including cell growth, survival, and angiogenesis. Aberrant c-MET signaling is implicated in the development and progression of several cancers.
Relevance:Ningetinib Tosylate acts as an inhibitor of c-MET, directly targeting and inhibiting its kinase activity. [, ] This inhibition disrupts downstream signaling pathways, ultimately aiming to suppress tumor cell growth and survival.
Compound Description: VEGFR2, also known as KDR, is a receptor tyrosine kinase primarily found on endothelial cells lining blood vessels. [, ] It is a key mediator of angiogenesis, the process of new blood vessel formation, essential for tumor growth and metastasis.
Relevance:Ningetinib Tosylate is an inhibitor of VEGFR2. [, ] By blocking VEGFR2, the drug aims to inhibit angiogenesis, thereby restricting the tumor's access to nutrients and oxygen, ultimately limiting its growth and spread.
Axl (UFO)
Compound Description: Axl, also known as UFO, is a receptor tyrosine kinase belonging to the TAM family of receptors. [, ] It is implicated in various cellular processes, including cell survival, proliferation, migration, and angiogenesis. Overexpression of Axl has been linked to poor prognosis in several cancers.
Relevance:Ningetinib Tosylate is a known inhibitor of the Axl receptor tyrosine kinase. [, ] Inhibition of Axl by the drug aims to disrupt its downstream signaling pathways, potentially leading to reduced tumor cell survival, proliferation, and metastasis.
Mer
Compound Description: Mer, a member of the TAM family of receptor tyrosine kinases, is involved in various cellular functions, including cell survival, proliferation, and migration. [, ] It is frequently overexpressed in several cancer types and has been associated with resistance to therapy and poor prognosis.
Relevance:Ningetinib Tosylate exhibits inhibitory activity against Mer. [, ] By targeting Mer, the drug aims to suppress tumor cell growth, survival, and potentially overcome resistance mechanisms in certain cancers.
Compound Description: Flt3, also known as CD135, STK1, or FLK2, is a receptor tyrosine kinase primarily expressed on hematopoietic progenitor cells. [, ] It plays a critical role in the development and differentiation of these cells. Mutations in Flt3 are implicated in the pathogenesis of acute myeloid leukemia (AML).
Relevance:Ningetinib Tosylate is an inhibitor of Flt3. [, ] This inhibition is relevant in the context of hematological malignancies like AML, where aberrant Flt3 signaling contributes to disease progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with IC50s of 6.7, 1.9 and <1.0 nM for c-Met, VEGFR2 and Axl, respectively.
Potent inhibitor of the c-Src and Abl kinase domains in the inactive DFG Asp-out conformation; Regulator of the IRE1α endoribonuclease; High Quality Biochemicals for Research Uses
Inhibitors of IgE production, lipopolysaccharide (LPS)-induced pro-inflammatory mediator release, and COX2 expression; High Quality Biochemicals for Research Uses
Ethyl 2-(E)-Decenoate is a derivative of medium-chain fatty acids (MCFAs) that activates extracellular signal-regulated protein kinases 1 and 2, improved functional recovery and decreased lesion size in the injury site of the spinal cord. Ethyl 2-decenoate, also known as fema 3641, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-decenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl 2-decenoate has been primarily detected in urine. Within the cell, ethyl 2-decenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Ethyl 2-decenoate can be biosynthesized from trans-2-decenoic acid. Ethyl 2-decenoate has an apple, fruity, and green taste. Ethyl (2E)-2-decenoate is a fatty acid ethyl ester obtained by the formal condensation of trans-2-decenoic acid with ethanol. It has a role as a metabolite. It derives from a trans-2-decenoic acid.